![molecular formula C22H20N2O2S2 B2493767 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea CAS No. 2319850-33-2](/img/structure/B2493767.png)
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea, also known as BN82002, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. In
Mechanism Of Action
The mechanism of action of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In neuroscience, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes, and inhibit the NF-κB pathway, which mediates inflammation and cell death. In cancer, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been found to induce DNA damage and activate the p53 pathway, which regulates cell cycle arrest and apoptosis. In inflammation, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to inhibit the activation of the NF-κB pathway and the production of pro-inflammatory cytokines and chemokines.
Biochemical And Physiological Effects
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been found to have various biochemical and physiological effects, depending on the target tissue and cell type. In neuroscience, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to reduce oxidative stress and inflammation, and improve mitochondrial function and synaptic plasticity. In cancer, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been found to induce DNA damage and inhibit the growth and proliferation of cancer cells. In inflammation, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and alleviate symptoms of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea for lab experiments include its high purity, good yield, and potential therapeutic applications in various fields. However, the limitations of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea include its complex synthesis method, limited availability, and potential toxicity and side effects.
Future Directions
There are several future directions for the research and development of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea. In neuroscience, further studies are needed to investigate the long-term effects of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea on cognitive function and neurodegenerative diseases, and to optimize its pharmacokinetics and delivery methods. In cancer, further studies are needed to evaluate the efficacy and safety of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea in preclinical and clinical trials, and to identify the optimal combination with other anticancer agents. In inflammation, further studies are needed to elucidate the molecular mechanisms of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea in different models of inflammatory diseases, and to develop more specific and potent analogs of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea. Overall, the research on 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has the potential to lead to the development of novel therapeutics for various diseases, and to advance our understanding of the underlying molecular mechanisms.
Synthesis Methods
The synthesis of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea involves the reaction of 2-bromo-N-(naphthalen-1-ylmethyl)acetamide with 2,3’-bithiophene-5-carbaldehyde in the presence of a base, followed by the reaction with hydroxylamine hydrochloride and subsequent purification steps. The final product is obtained in good yield and high purity, making it suitable for further research and development.
Scientific Research Applications
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer, and inflammation. In neuroscience, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and alleviate symptoms in animal models of inflammatory diseases.
properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-19(21-9-8-20(28-21)17-10-11-27-14-17)13-24-22(26)23-12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,14,19,25H,12-13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBTCIJSGFDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

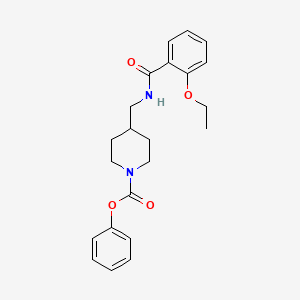
![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)
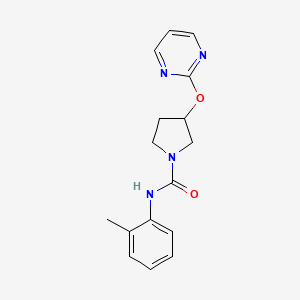
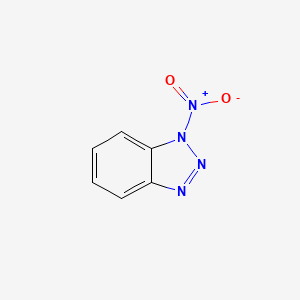
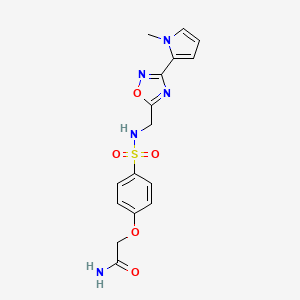
![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)
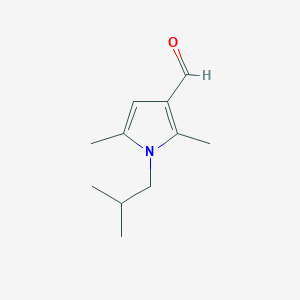
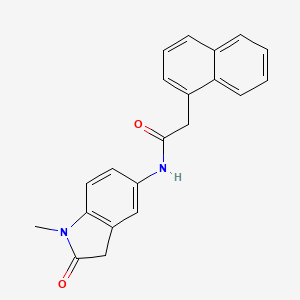
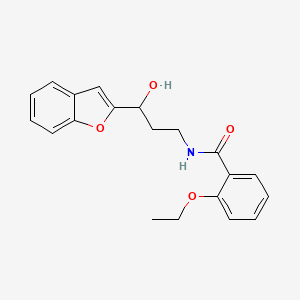
![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)


![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)
![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)